molecular formula C9H14N2O2S B14500478 Methanesulfonamide, N-[4-(dimethylamino)phenyl]- CAS No. 63084-78-6

Methanesulfonamide, N-[4-(dimethylamino)phenyl]-

Cat. No.: B14500478
CAS No.: 63084-78-6
M. Wt: 214.29 g/mol
InChI Key: NTKDKMIKYAVUHA-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-[4-(dimethylamino)phenyl]- is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a 4-(dimethylamino)phenyl substituent. This compound belongs to a broader class of sulfonamides, which are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

CAS No.

63084-78-6

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-11(2)9-6-4-8(5-7-9)10-14(3,12)13/h4-7,10H,1-3H3

InChI Key

NTKDKMIKYAVUHA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of Methanesulfonamide, N-[4-(dimethylamino)phenyl]- typically involves the reaction of sulfonyl chlorides with an amine. The general reaction can be represented as follows: [ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ] A base such as pyridine is often added to absorb the HCl generated during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Methanesulfonamide, N-[4-(dimethylamino)phenyl]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methanesulfonamide, N-[4-(dimethylamino)phenyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-[4-(dimethylamino)phenyl]- involves its interaction with molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, affecting their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs and Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of Methanesulfonamide, N-[4-(dimethylamino)phenyl]- and their distinguishing features:

Compound Name Key Substituents/Modifications Biological Activity/Application Key Data/References
N-[4-((3-Chloro-5-methyl-9-acridinyl)amino)-3-(dimethylamino)phenyl]methanesulfonamide Chloro-methyl-acridinyl group at position 4 Anticancer (likely targeting DNA intercalation) CAS: 88914-39-0; Molecular formula: C₂₃H₂₃ClN₄O₂S
N-[4-(9-Acridinylamino)phenyl]methanesulfonamide monomethanesulfonate Acridinylamino group at position 4 Antineoplastic (DNA-binding agent) CAS: 59987-92-7; Attributes: DNA intercalation
N-(3-Chloro-4-methylphenyl)methanesulfonamide Chloro and methyl groups on phenyl ring Pharmaceutical intermediate CAS: 71270-61-6; Molecular formula: C₈H₁₀ClNO₂S
N-[4-(4-Bromophenyl)phenyl]methanesulfonamide Bromophenyl substituent Synthetic intermediate for pharmaceuticals SMILE: CS(=O)(=O)Nc1ccc(-c2ccc(Br)cc2)cc1

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound contrasts with electron-withdrawing groups (e.g., bromo, chloro) in analogs like N-[4-(4-bromophenyl)phenyl]methanesulfonamide. This difference impacts solubility and reactivity; dimethylamino groups enhance solubility in polar solvents .
  • Biological Activity : Acridinyl-modified analogs (e.g., ) exhibit anticancer activity via DNA intercalation, whereas simpler halogenated derivatives (e.g., ) are typically intermediates.
Physicochemical and Spectroscopic Properties
  • NMR Data: For analogs like (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide, ¹H NMR shows aromatic protons at δ 6.8–7.8 ppm and dimethylamino protons at δ 2.9–3.1 ppm . The target compound would exhibit similar dimethylamino signals.
  • Mass Spectrometry : ESI-MS of related sulfonamides ([M+H]⁺ peaks) confirms molecular weights. For example, a compound with C₂₄H₂₈N₆O₃S () shows a molecular ion at m/z 504.2 .
  • Solubility: Dimethylamino groups enhance water solubility compared to halogenated analogs, as seen in tyrosine kinase inhibitors () .

Biological Activity

Methanesulfonamide, N-[4-(dimethylamino)phenyl]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a methanesulfonamide moiety attached to a 4-(dimethylamino)phenyl group. The structural complexity of this compound allows for various interactions with biological targets, which can lead to significant pharmacological effects.

Anticancer Activity

Recent studies have highlighted the potential of methanesulfonamide derivatives in cancer therapy. For instance, modifications of the compound have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and disruption of cell signaling pathways.

  • Mechanism of Action : The compound has been implicated in the modulation of Bcl-2/Bcl-xL proteins, which are critical regulators of apoptosis. A study found that a derivative of this compound exhibited an IC50 value of 38 nM against H146 small-cell lung cancer cells, demonstrating its efficacy as a Bcl-2/Bcl-xL inhibitor .

Binding Affinities

Binding studies reveal that methanesulfonamide derivatives can interact effectively with various protein targets. For example:

CompoundTarget ProteinBinding Affinity (nM)Effect
Compound 12Bcl-2/Bcl-xL38Potent cellular activity
Compound 4Bcl-2/Bcl-xL76Moderate activity

These interactions are crucial for understanding the compound's therapeutic potential and guiding further modifications for enhanced efficacy.

Case Studies

  • Cell Line Studies : In vitro studies using different cancer cell lines demonstrated that methanesulfonamide derivatives could significantly inhibit cell proliferation. For example, compounds derived from methanesulfonamide showed GI50 values ranging from 0.20–2.58 μM , indicating strong anticancer properties .
  • In Vivo Studies : Assessments in severe combined immunodeficient (SCID) mice revealed that compounds based on methanesulfonamide were well tolerated at doses up to 15 mg/kg , with no significant toxicity observed . These findings support the potential for clinical translation.

Pharmacological Applications

The biological activity of methanesulfonamide derivatives suggests several therapeutic applications:

  • Cancer Treatment : Due to their ability to induce apoptosis and inhibit tumor growth, these compounds are being explored as potential treatments for various cancers.
  • Drug Development : The unique structural features of methanesulfonamide allow it to serve as a lead compound in developing new pharmacological agents targeting specific diseases.

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